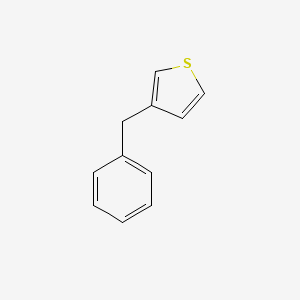

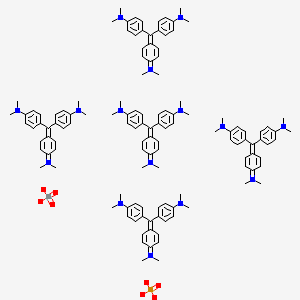

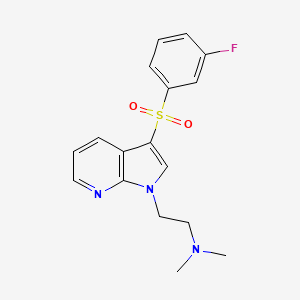

![molecular formula C10H6ClN3 B1625177 4-chloro-1H-imidazo[4,5-c]quinoline CAS No. 132206-92-9](/img/structure/B1625177.png)

4-chloro-1H-imidazo[4,5-c]quinoline

Vue d'ensemble

Description

4-Chloro-1H-imidazo[4,5-c]quinoline is a chemical product that has been used as a photosynthetic activator in weed science and pest control . It has been shown to significantly increase the growth rate of wheat, soybean, and oilseed crops .

Synthesis Analysis

A series of imidazo[4,5-c]quinoline derivatives was synthesized with 2-amino-5-bromobenzoic acid and 4-nitrophenylacetonitrile as starting materials, 6-bromo-4-chloro-3-nitroquinoline as intermediate and Suzuki reaction and closure of the imidazolinone ring with triphosgene as key steps .Molecular Structure Analysis

The molecular structure of 4-chloro-1H-imidazo[4,5-c]quinoline consists of three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds . The InChI code for this compound is 1S/C14H14ClN3/c1-9(2)7-18-8-16-12-13(18)10-5-3-4-6-11(10)17-14(12)15/h3-6,8-9H,7H2,1-2H3 .Chemical Reactions Analysis

In the synthesis of imidazo[4,5-c]quinoline derivatives, an iodine-mediated decarboxylative cyclization was developed from α-amino acids and 2-methyl quinolines under metal-free conditions . This process affords a variety of imidazo[1,5-a]quinolines with moderate to good yields .Physical And Chemical Properties Analysis

4-Chloro-1H-imidazo[4,5-c]quinoline is a white to off-white to yellow powder or crystals . It has a molecular weight of 259.74 . It is highly soluble in water and other polar solvents .Applications De Recherche Scientifique

The structural resemblance between the fused imidazopyridine heterocyclic ring system and purines has prompted biological investigations to assess their potential therapeutic significance . They are known to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .

The discovery of their first bioactivity as GABA A receptor positive allosteric modulators divulged their medicinal potential . Proton pump inhibitors, aromatase inhibitors, and NSAIDs were also found in this chemical group .

In recent years, new preparative methods for the synthesis of imidazopyridines using various catalysts have been described . The collective results of biochemical and biophysical properties foregrounded their medicinal significance in central nervous system, digestive system, cancer, inflammation, etc .

-

Photosynthetic Activator

- Summary: Some compounds with the imidazo[4,5-c]quinoline nucleus have been used as photosynthetic activators .

- Method: These compounds are typically applied to crops to enhance their growth rate .

- Results: Significant increase in the growth rate of wheat, soybean, and oilseed crops has been observed .

-

Antiviral Activity

- Summary: 4-Chloro-1H-imidazo[4,5-c]pyridine is used as a reagent in the synthesis of 3-bromo-3-deazaneplanocin and 3-bromo-3-deazaaristeromycin .

- Method: These compounds are synthesized using 4-Chloro-1H-imidazo[4,5-c]pyridine as a reagent .

- Results: The synthesized compounds exhibit antiviral activity .

-

S-adenosyl-l-homocysteine Synthesis Inhibitor

- Summary: The imidazo[4,5-c]pyridine core is present in the structure of 3-deazaneplanocin A (DZNep), which acts as a S-adenosyl-l-homocysteine synthesis inhibitor .

- Method: DZNep is synthesized using various catalysts .

- Results: DZNep can potentially be applied in various types of cancer and Ebola virus disease .

-

Histone Methyltransferase EZH2 Inhibitor

- Summary: The imidazo[4,5-c]pyridine core is also present in the structure of 3-deazaneplanocin A (DZNep), which acts as a histone methyltransferase EZH2 inhibitor .

- Method: DZNep is synthesized using various catalysts .

- Results: DZNep can potentially be applied in various types of cancer and Ebola virus disease .

Safety And Hazards

Orientations Futures

The structural requirements for allosteric enhancement at the A3AR were distinct from the requirements to inhibit equilibrium binding . Thus, future research could focus on preparing allosteric enhancers of the human A3AR that have an improved allosteric effect in comparison to the inhibition of equilibrium binding at the orthosteric site .

Propriétés

IUPAC Name |

4-chloro-3H-imidazo[4,5-c]quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClN3/c11-10-9-8(12-5-13-9)6-3-1-2-4-7(6)14-10/h1-5H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHKUAAUCZDOPDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(C(=N2)Cl)NC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80467495 | |

| Record name | 1H-Imidazo[4,5-c]quinoline, 4-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80467495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-1H-imidazo[4,5-c]quinoline | |

CAS RN |

132206-92-9 | |

| Record name | 1H-Imidazo[4,5-c]quinoline, 4-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80467495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

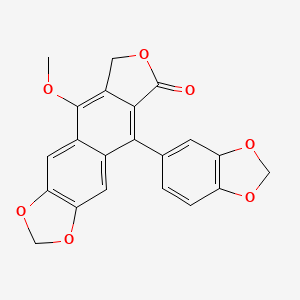

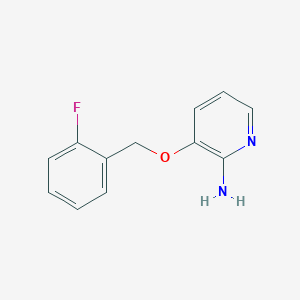

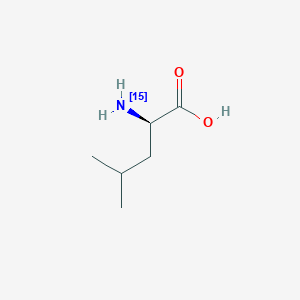

![7-Fluorobenzo[d]isoxazol-3(2H)-one](/img/structure/B1625098.png)

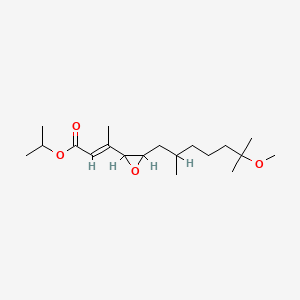

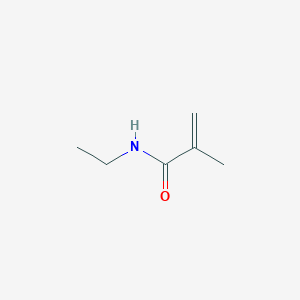

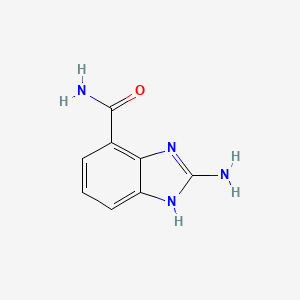

![4-(Pyridin-3-YL)-1,4-diazabicyclo[3.1.1]heptane](/img/structure/B1625100.png)

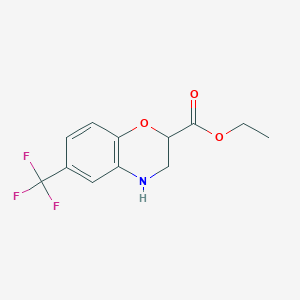

![methyl 2-(trifluoromethyl)-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B1625114.png)